molecular formula C12H16ClNO2 B14871500 3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one

3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one

Cat. No.: B14871500
M. Wt: 241.71 g/mol
InChI Key: CEQUPRJEROULLL-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone core with a chloromethyl group and a tetrahydropyran-4-ylmethyl substituent, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the chloromethyl group and the tetrahydropyran-4-ylmethyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Quality control measures, such as chromatography and spectroscopy, are essential to verify the compound’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a wide range of substituted pyridinones.

Scientific Research Applications

3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tetrahydropyran-4-ylmethyl substituent may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one
  • 3-(iodomethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one
  • 3-(hydroxymethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one

Uniqueness

Compared to its analogs, 3-(chloromethyl)-1-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2(1H)-one is unique due to the reactivity of the chloromethyl group, which allows for diverse chemical modifications. Its combination of a pyridinone core and a tetrahydropyran-4-ylmethyl substituent also provides distinct steric and electronic properties, making it valuable for various applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-(chloromethyl)-1-(oxan-4-ylmethyl)pyridin-2-one

InChI

InChI=1S/C12H16ClNO2/c13-8-11-2-1-5-14(12(11)15)9-10-3-6-16-7-4-10/h1-2,5,10H,3-4,6-9H2

InChI Key

CEQUPRJEROULLL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=CC=C(C2=O)CCl

Origin of Product

United States

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